![molecular formula C13H8ClNO3S B14561623 3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 62013-46-1](/img/structure/B14561623.png)
3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-chlorobenzoyl sulfanyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves multiple steps:
Formation of 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of 3-[(3-Chlorobenzoyl)sulfanyl]pyridine: This step involves the reaction of 3-chlorobenzoyl chloride with pyridine-2-thiol in the presence of a base such as triethylamine (Et₃N).
Oxidation to this compound: The final step involves the oxidation of the intermediate compound using an oxidizing agent like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom in the benzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Amines, thiols, in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A simpler pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): With a carboxyl group at the 4-position.
Uniqueness
3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both a 3-chlorobenzoyl sulfanyl group and a carboxylic acid group on the pyridine ring
Properties
CAS No. |
62013-46-1 |
|---|---|
Molecular Formula |
C13H8ClNO3S |
Molecular Weight |
293.73 g/mol |
IUPAC Name |
3-(3-chlorobenzoyl)sulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H8ClNO3S/c14-9-4-1-3-8(7-9)13(18)19-10-5-2-6-15-11(10)12(16)17/h1-7H,(H,16,17) |
InChI Key |
OGJQAFPKORMTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)SC2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14561547.png)
![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)
![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)
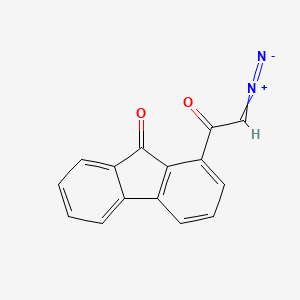
![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)

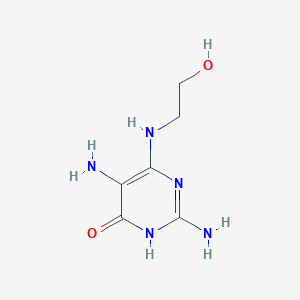
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1-methylpyridin-1-ium chloride](/img/structure/B14561602.png)
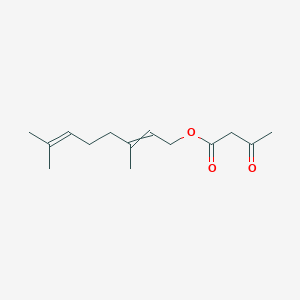
![1-(3-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14561607.png)
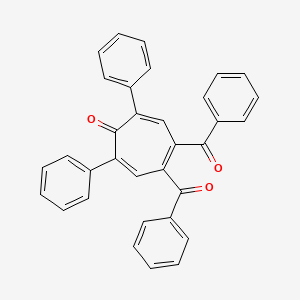
![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)
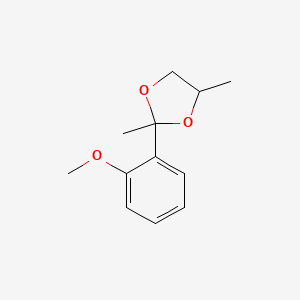
![4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid](/img/structure/B14561629.png)
